4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a dimethoxyphenyl group, and a methyl-substituted oxazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 2,4-dimethoxybenzoyl chloride and an appropriate amine can yield the desired oxazole ring.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-5-methyl-1,3-oxazole: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
4-(Bromomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, potentially altering its chemical properties.
2-(2,4-Dimethoxyphenyl)-5-methyl-1,3-oxazole: Lacks the chloromethyl group, which may reduce its utility in nucleophilic substitution reactions.
Uniqueness
The presence of both the chloromethyl and dimethoxyphenyl groups in 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-11(7-14)15-13(18-8)10-5-4-9(16-2)6-12(10)17-3/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAUKGFLSUASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201026 | |
Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048918-49-5 | |
Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-5-methyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301201026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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